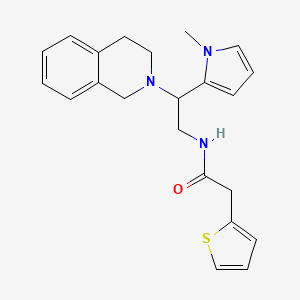

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-24-11-4-9-20(24)21(15-23-22(26)14-19-8-5-13-27-19)25-12-10-17-6-2-3-7-18(17)16-25/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEWLAISHZWWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CC2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common route starts with the preparation of 3,4-dihydroisoquinoline, followed by the formation of 1-methyl-1H-pyrrole. The final step involves the coupling of these intermediates with thiophene-2-carboxylic acid under amide bond-forming conditions. Reaction conditions usually include the use of activating agents like carbodiimides or coupling reagents such as EDCI or DCC, in the presence of a base like triethylamine or DIPEA.

Industrial Production Methods

In an industrial setting, large-scale production of this compound would necessitate optimization of the reaction conditions to ensure high yield and purity. Catalysts and automated reaction setups might be employed to achieve efficient synthesis. Scaling up the process would also require considerations for safety, waste management, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is likely to undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized at multiple sites, particularly at the isoquinoline and pyrrole rings, to form corresponding oxides.

Reduction: : Hydrogenation or reduction reactions can potentially reduce double bonds or heteroatoms within the molecule.

Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially at reactive sites in the thiophene or pyrrole rings.

Common Reagents and Conditions

Oxidation: : Common reagents include m-chloroperoxybenzoic acid (mCPBA), and conditions often involve mild temperatures and solvents like dichloromethane.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: : Reagents like halogens (Cl2, Br2) or alkylating agents under Lewis acid catalysis.

Major Products

Oxidation: : Formation of N-oxides or sulfoxides.

Reduction: : Saturated derivatives of the original compound.

Substitution: : Varied products depending on the substituents introduced.

Scientific Research Applications

Neuroscience Applications

The compound exhibits positive allosteric modulation of dopamine receptors, particularly the D1 receptor, which is crucial for the treatment of various neurodegenerative diseases such as Parkinson's disease and schizophrenia. Research indicates that compounds with similar structures can alleviate symptoms associated with these conditions:

- Parkinson's Disease : The compound may enhance dopaminergic signaling, potentially improving motor functions and reducing cognitive impairments associated with Parkinson's disease .

- Schizophrenia : It is believed to mitigate negative symptoms and cognitive deficits in schizophrenia patients .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide. The compound has shown promising results in inhibiting tumor cell growth:

- Mechanism of Action : The compound interacts with specific molecular targets, modulating pathways that lead to apoptosis in cancer cells. For instance, similar compounds have demonstrated significant cytotoxicity against various cancer cell lines .

- Research Findings : In vitro studies have shown that derivatives of this compound possess high levels of antimitotic activity against human tumor cells .

Pharmacological Insights

The pharmacological profile of this compound suggests a broad range of therapeutic applications:

Table 1: Summary of Pharmacological Activities

| Activity | Description |

|---|---|

| Positive Allosteric Modulator | Enhances dopamine receptor signaling; potential treatment for Parkinson's and schizophrenia |

| Anticancer Activity | Induces apoptosis in cancer cells; effective against multiple tumor types |

| Cognitive Enhancement | May improve cognitive functions in neurodegenerative disorders |

Case Studies and Experimental Evidence

Several studies have investigated the efficacy and safety profiles of compounds structurally related to this compound:

Case Study 1: Parkinson’s Disease

A study demonstrated that a related compound significantly improved motor symptoms in a rodent model of Parkinson’s disease. The results indicated enhanced dopaminergic activity without the typical side effects associated with traditional therapies .

Case Study 2: Cancer Cell Lines

In vitro assays conducted by the National Cancer Institute revealed that similar compounds exhibited potent growth inhibition across a panel of cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The compound’s mechanism of action can be understood by examining its interaction with molecular targets and pathways:

Molecular Targets: : Potential targets include enzymes, receptors, or proteins that play crucial roles in biological processes.

Pathways Involved: : It may modulate signaling pathways, influence gene expression, or interact with cellular structures to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from the benzothiazole-isoquinoline and dihydroquinolinone families, focusing on synthetic methods, physicochemical properties, and substituent effects.

Table 1: Physicochemical Properties of Selected Analogs

Key Observations:

Substituent Impact on Physicochemical Properties :

- Halogenation (Cl, Br) in benzothiazole derivatives (e.g., 4b , 4e ) increases melting points (248–257°C) compared to methoxy-substituted analogs (4k : 240°C), likely due to enhanced crystallinity .

- Thiophene-containing analogs (e.g., 26 , 30 ) exhibit lower yields (6–56%), reflecting synthetic challenges in introducing heterocyclic groups .

Synthetic Methodologies: Benzothiazole-isoquinoline derivatives are synthesized via condensation of chloroacetamides with tetrahydroisoquinolines in DMF with triethylamine, achieving high purity (≥90%) . Thiophene analogs require multi-step protocols, including hydrogenation (e.g., 24) and carboximidamide coupling, often necessitating chromatographic purification .

Biological Relevance :

- Thiophene-carboximidamide derivatives (e.g., 26 , 31 ) are evaluated for CNS activity, with 69% yields in fluorinated analogs (31 ), suggesting improved metabolic stability .

- The 1-methylpyrrolidine group in 30 may enhance blood-brain barrier penetration, though its low yield (6%) limits scalability .

Structural and Functional Divergence from the Target Compound

- Thiophene vs. Carboximidamide : The target’s thiophen-2-yl acetamide group differs from carboximidamide derivatives (e.g., 26 ), which may alter receptor binding kinetics due to reduced hydrogen-bonding capacity .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H30N4O2

- Molecular Weight : 382.5 g/mol

- CAS Number : 1049455-20-0

The structure features a complex arrangement that includes a dihydroisoquinoline moiety, a pyrrole ring, and a thiophene group, which are known for their diverse biological activities.

Antimalarial Activity

A related class of compounds has demonstrated potent antiplasmodial activity against Plasmodium falciparum. In vitro studies have shown that certain derivatives exhibit low nanomolar IC50 values, indicating strong efficacy against both drug-sensitive and multidrug-resistant strains . The mechanism of action remains to be fully elucidated but may involve interference with parasite metabolism or replication.

Cytotoxicity Profile

The cytotoxicity of compounds structurally related to this compound has been assessed in various cell lines. For example, certain natural products showed no significant cytotoxicity at concentrations below 1 µM when tested on human hepatic HepG2 cells, suggesting a favorable therapeutic index . This aspect is crucial for evaluating the safety profile of new drug candidates.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:

- Dihydroisoquinoline Moiety : Known for neuroprotective and antitumor activities.

- Pyrrole Ring : Associated with anti-inflammatory and analgesic effects.

- Thiophene Group : Contributes to antimicrobial and anticancer properties.

Modifications to these groups can lead to enhanced potency and selectivity towards specific biological targets.

Case Studies and Research Findings

-

Antimalarial Efficacy : A study evaluated various derivatives against Plasmodium yoelii in rodent models, demonstrating significant reductions in parasitemia compared to control groups treated with standard antimalarials like chloroquine .

Compound IC50 (nM) Cytotoxicity (IC50 HepG2) Therapeutic Index Compound A 12 ± 0.69 >1000 >83 Compound B 16 ± 0.92 >1000 >62 - Cytotoxicity Studies : In vitro testing showed that modifications to the isoquinoline structure resulted in varying levels of cytotoxicity, with some derivatives exhibiting high selectivity for cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or similar solvents. For example, a related acetamide derivative was prepared by reacting 3,4-dichlorophenylacetic acid with 2-aminothiazole in the presence of EDC·HCl and triethylamine at 273 K, followed by extraction and slow evaporation for crystallization . Adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine) and solvent polarity (e.g., methanol/acetone mixtures) can optimize yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO- or CDCl to confirm substituent connectivity and assess purity (e.g., aromatic proton integration for thiophene and dihydroisoquinoline moieties).

- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data to determine bond lengths, angles, and torsion angles. For example, similar compounds were refined using SHELX, revealing twisted conformations between aromatic rings (e.g., 61.8° dihedral angle in a dichlorophenyl-thiazol system) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. How can researchers troubleshoot low yields during crystallization?

- Methodological Answer : Optimize solvent polarity by testing mixtures (e.g., methanol/acetone in 1:1 ratio) . Slow evaporation at controlled temperatures (e.g., 298 K) promotes nucleation. For hygroscopic intermediates, use inert atmospheres (N/Ar) during handling.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use crystallographic data (e.g., torsion angles from SHELX-refined structures) to model interactions with receptors like enzymes or ion channels. Software such as AutoDock Vina can simulate binding modes of the dihydroisoquinoline and thiophene groups.

- DFT Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in SAR studies .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Contaminants (e.g., unreacted starting materials) may interfere with assays.

- Structural Analog Testing : Compare activity of derivatives (e.g., substituting thiophene with furan) to isolate pharmacophoric elements .

- Assay Replication : Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability .

Q. How do hydrogen-bonding networks and supramolecular packing influence physicochemical properties?

- Methodological Answer : Analyze crystal packing using ORTEP-3 diagrams to identify intermolecular interactions (e.g., N–H···N hydrogen bonds forming R_2$$^2(8) motifs in acetamide derivatives). Such interactions affect solubility and stability .

Q. What role do the thiophene and dihydroisoquinoline moieties play in biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs lacking thiophene or with modified dihydroisoquinoline substituents. Test for activity changes in target assays (e.g., enzyme inhibition).

- Electron Density Analysis : Use X-ray data to correlate electron-rich regions (e.g., thiophene sulfur) with binding to electrophilic sites on targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.